molecular formula C9H7BrF4 B1399838 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide CAS No. 1323966-23-9

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide

Cat. No. B1399838
M. Wt: 271.05 g/mol
InChI Key: URFTTWLWYFEASU-UHFFFAOYSA-N
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Description

“2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide” is a chemical compound that serves as a useful building block in various chemical syntheses . It has been used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .

Scientific Research Applications

Synthesis of Modified Sugars and Nucleosides

  • Alternative Synthesis of Modified Sugars : This chemical has been used in the alternative synthesis of modified sugars, such as 4-deoxy-4-fluoro-D-glucose, demonstrating its utility in the modification of carbohydrate structures for various applications (Lopes & Taylor, 1979).

  • Nucleoside Synthesis : It also plays a role in the synthesis of fluorinated analogs of nucleosides, like those found in 2',3'-dideoxy-2',3'-difluoro-D-arabinofuranosyl nucleosides. This illustrates its importance in creating modified nucleosides for potential therapeutic applications (Sivets, Amblard, & Schinazi, 2019).

Organic Synthesis and Material Science

  • Organic Synthesis : In organic synthesis, it is used in reactions such as nucleophilic trifluoromethylation, indicating its versatility in creating complex organic molecules for various scientific purposes (Kim & Shreeve, 2004).

  • Material Science Applications : Its role in the synthesis of fluorobenzamides used in palladium-catalyzed direct arylations highlights its potential in material science, particularly in the development of new materials with specific chemical properties (Laidaoui et al., 2016).

Pharmaceutical Intermediates

  • Synthesis of Pharmaceutical Intermediates : This chemical is crucial in synthesizing intermediates for pharmaceuticals like bicalutamide, showing its significance in the development of medication (Zhang Tong-bin, 2012).

Safety And Hazards

“2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4/c1-5-2-6(4-10)8(11)3-7(5)9(12,13)14/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFTTWLWYFEASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185153
Record name 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene

CAS RN

1323966-23-9
Record name 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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